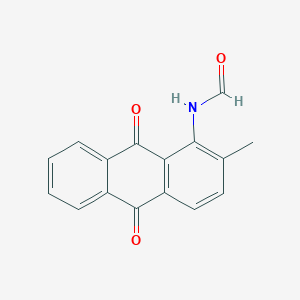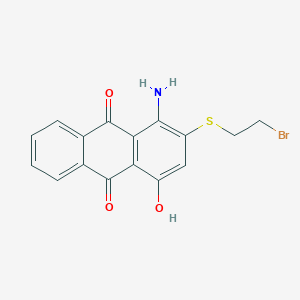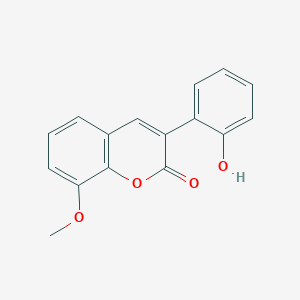
5-(3,4-Dichlorophenyl)-2-(4-methylsulfonylphenyl)-3,4-dihydropyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Dichlorophenyl)-2-(4-methylsulfonylphenyl)-3,4-dihydropyrazole is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with dichlorophenyl and methylsulfonylphenyl groups, which contribute to its distinctive chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenyl)-2-(4-methylsulfonylphenyl)-3,4-dihydropyrazole typically involves the reaction of 3,4-dichlorophenylhydrazine with 4-methylsulfonylbenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to form the dihydropyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(3,4-Dichlorophenyl)-2-(4-methylsulfonylphenyl)-3,4-dihydropyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Aplicaciones Científicas De Investigación
5-(3,4-Dichlorophenyl)-2-(4-methylsulfonylphenyl)-3,4-dihydropyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(3,4-Dichlorophenyl)-2-(4-methylsulfonylphenyl)-3,4-dihydropyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(3,4-Dichlorophenyl)-4-(methylsulfonyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole
- 3,5-Dichloro-4-(methylsulfonyl)phenylpyrazole
Uniqueness
Compared to similar compounds, 5-(3,4-Dichlorophenyl)-2-(4-methylsulfonylphenyl)-3,4-dihydropyrazole stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications, offering distinct advantages over other related molecules.
Propiedades
IUPAC Name |
5-(3,4-dichlorophenyl)-2-(4-methylsulfonylphenyl)-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2S/c1-23(21,22)13-5-3-12(4-6-13)20-9-8-16(19-20)11-2-7-14(17)15(18)10-11/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOATVBDMSLNLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[5-(4-Chlorophenyl)-4-cyano-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B8042018.png)

![[3-(4-Methyl-5-phenyltriazol-2-yl)phenyl] formate](/img/structure/B8042031.png)
![N-[4-chloro-1-(2-cyanoethyl)-3-methylpyrazolo[3,4-b]quinolin-7-yl]acetamide](/img/structure/B8042032.png)

![N,3-dimethyl-4-[4-(trifluoromethylsulfonyl)phenoxy]benzamide](/img/structure/B8042049.png)
